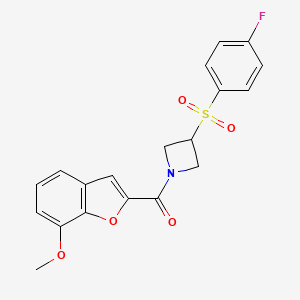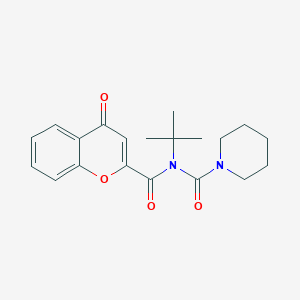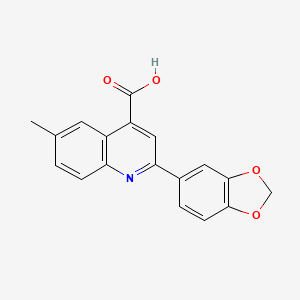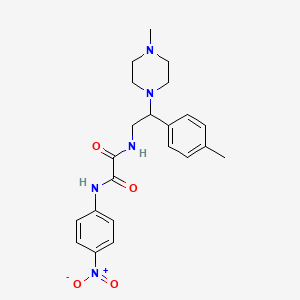
N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(4-nitrophenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, the description of a compound includes its IUPAC name, common name (if any), and its class or family of compounds it belongs to.
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the yield of the product.Molecular Structure Analysis
This involves the study of the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, etc.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes studying the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves studying the physical properties like melting point, boiling point, solubility, etc., and chemical properties like reactivity, stability, etc.科学的研究の応用
Crystal Structure Analysis
Compounds similar to N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(4-nitrophenyl)oxalamide are often studied for their crystal structures to understand their conformation, bonding, and interaction patterns. For instance, the crystal structure analysis of related benzimidazole derivatives reveals insights into their conformation and the impact of substituents on their structural properties (Ozbey, Kuş, & Göker, 2001). Such analyses are crucial in materials science for designing compounds with specific physical and chemical properties.
Synthesis and Physicochemical Studies
The synthesis and physicochemical characterization of binuclear metal complexes derived from piperazine and other nitrogen-containing ligands demonstrate the versatility of these compounds in coordination chemistry. These studies often explore the complexes' electrochemical properties, magnetic behavior, and potential for catalysis (Karthikeyan et al., 2001). Such research has implications for the development of new materials and catalysts in industrial processes.
Polymer and Material Science
Compounds with nitrophenyl groups and piperazine units play a role in the development of polymers for optical storage and other applications. For example, research into azo polymers incorporating similar structural motifs has shown potential for reversible optical storage, highlighting the interaction between polymer chains and functional groups for enhanced material properties (Meng et al., 1996).
Pharmacological Applications
The structure of N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(4-nitrophenyl)oxalamide suggests potential pharmacological activities, as compounds with benzimidazole, piperazine, and nitrophenyl groups have been explored for their biological activities. Research in this area includes the synthesis of benzimidazole derivatives for antioxidant and glucosidase inhibitory activities (Özil, Parlak, & Baltaş, 2018), showcasing the potential for developing new therapeutic agents.
Antimicrobial and Antitumor Studies
The chemical framework of the compound aligns with research on compounds exhibiting antimicrobial and antitumor properties. Studies on similar compounds have highlighted their potential in inhibiting growth in various bacterial and fungal pathogens, as well as in cancer cell lines, suggesting a broad spectrum of biological activity (Bharathi et al., 2009).
Safety And Hazards
This involves studying the safety measures that need to be taken while handling the compound and the hazards associated with it.
将来の方向性
This involves discussing potential future research directions or applications of the compound.
Please note that the availability of this information depends on how extensively the compound has been studied. For a comprehensive analysis, you may need to refer to scientific literature or databases. If you have access to a library or a university database, they might have more resources available. You could also consider reaching out to a chemistry professor or a professional chemist for more information. Please remember to handle all chemicals safely and responsibly.
特性
IUPAC Name |
N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(4-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O4/c1-16-3-5-17(6-4-16)20(26-13-11-25(2)12-14-26)15-23-21(28)22(29)24-18-7-9-19(10-8-18)27(30)31/h3-10,20H,11-15H2,1-2H3,(H,23,28)(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLILTDAVUOJVNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(4-nitrophenyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

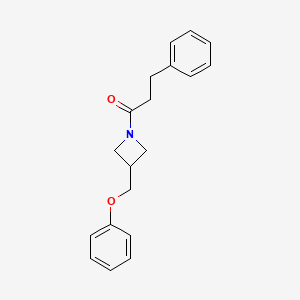
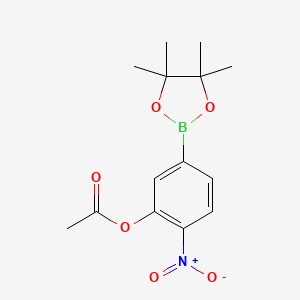
![3-(2,4-Dimethoxyphenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2842932.png)
![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-5-methoxyisoquinolin-1-one](/img/structure/B2842933.png)
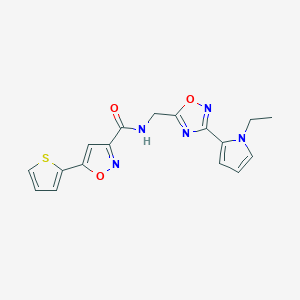
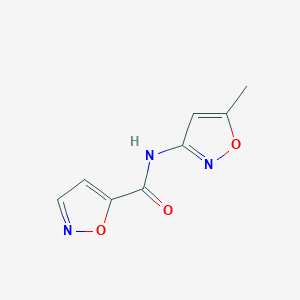
![Ethyl 4-[6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoyl]piperazine-1-carboxylate](/img/structure/B2842936.png)
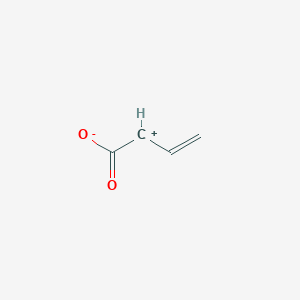
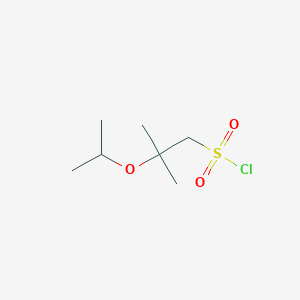
![1-isopropyl-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2842943.png)
![3-(5-Bromo-2-methoxyphenyl)-5,7-dimethyl-9-benzyl-5,7,9-trihydro-1,2,4-triazol o[3,4-i]purine-6,8-dione](/img/structure/B2842945.png)
